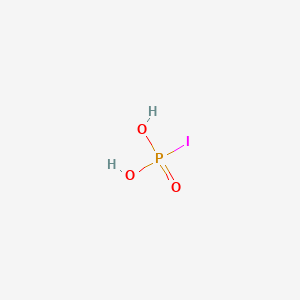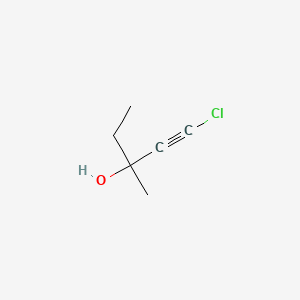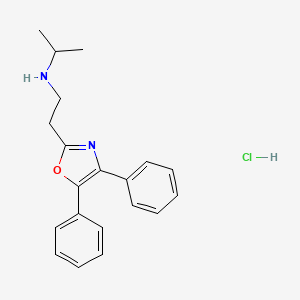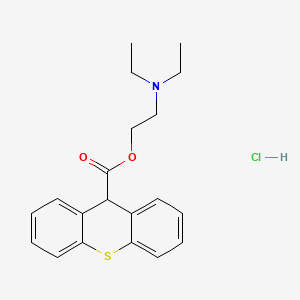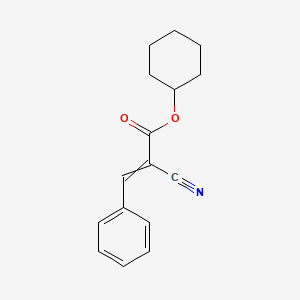
Cyclohexyl 2-cyano-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-cyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C16H19NO2 It is a derivative of 2-cyano-3-phenylprop-2-enoate, where the ethyl group is replaced by a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-cyano-3-phenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by the addition of benzaldehyde. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 2-cyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-cyano-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of cyclohexyl 2-cyano-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Methyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Propyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a propyl group instead of a cyclohexyl group.
Uniqueness
Cyclohexyl 2-cyano-3-phenylprop-2-enoate is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its ethyl, methyl, or propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
26725-95-1 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
cyclohexyl 2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H17NO2/c17-12-14(11-13-7-3-1-4-8-13)16(18)19-15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10H2 |
Clave InChI |
TWQLJXGSUOWDKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C(=CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


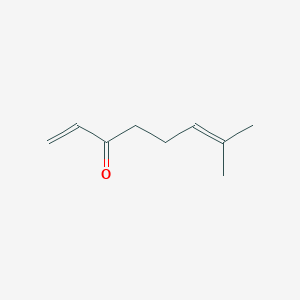
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
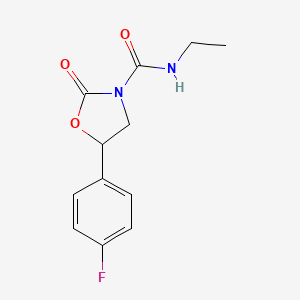
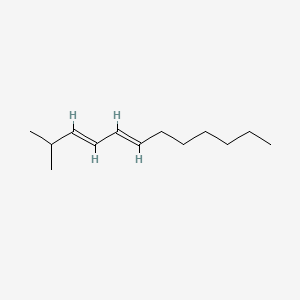
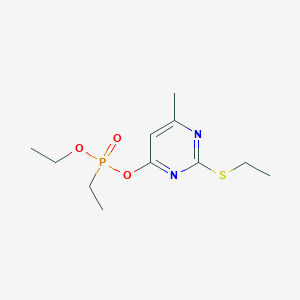
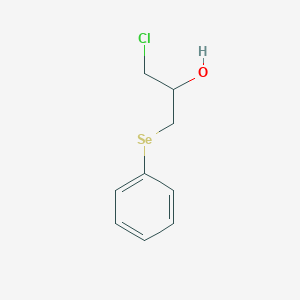
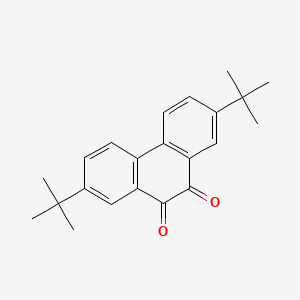
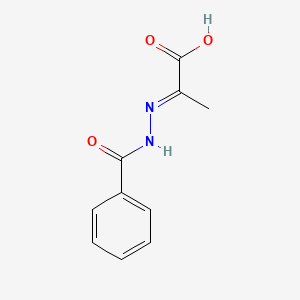
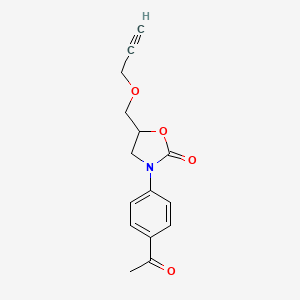
![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
